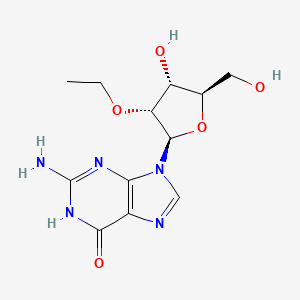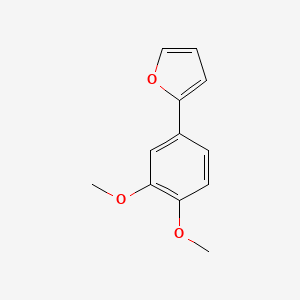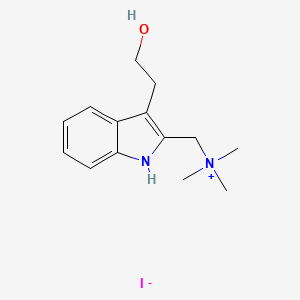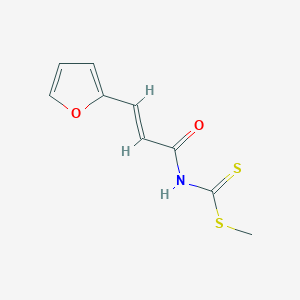
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an acrylate group, and a carbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate typically involves the reaction of furan derivatives with acrylate compounds under specific conditionsThe reaction conditions often include the use of catalysts, such as piperidinium acetate, and may be carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The carbamodithioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted carbamodithioate derivatives.
Applications De Recherche Scientifique
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Another furan derivative with antimicrobial properties.
Furan-2,5-dione:
N-(Furan-2-yl)methylacrylamide: A related compound used in polymer synthesis.
Uniqueness
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is unique due to its combination of a furan ring, acrylate group, and carbamodithioate moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H9NO2S2 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
methyl N-[(E)-3-(furan-2-yl)prop-2-enoyl]carbamodithioate |
InChI |
InChI=1S/C9H9NO2S2/c1-14-9(13)10-8(11)5-4-7-3-2-6-12-7/h2-6H,1H3,(H,10,11,13)/b5-4+ |
Clé InChI |
AAXIPVCYWXFUSF-SNAWJCMRSA-N |
SMILES isomérique |
CSC(=S)NC(=O)/C=C/C1=CC=CO1 |
SMILES canonique |
CSC(=S)NC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)

![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
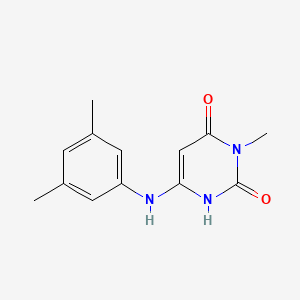

![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
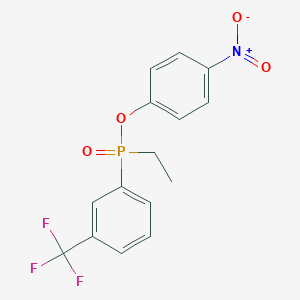
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
